Cetiedil citrate is a chemical compound recognized for its vasodilatory and anti-sickling properties, primarily utilized in the management of sickle cell anemia and various cardiovascular conditions. The compound is characterized by a unique molecular structure that includes a seven-membered azepane ring and a thiophene moiety, which contribute to its pharmacological effects. Cetiedil citrate is known to enhance blood flow and reduce the sickling of red blood cells, making it a significant therapeutic agent in treating vaso-occlusive crises associated with sickle cell disease .
Cetiedil citrate is synthesized from precursor compounds through established chemical processes. It is not typically found in nature but is produced in laboratory settings for pharmaceutical applications. The compound's synthesis involves specific chemical reactions that yield cetiedil, which is then converted to its citrate form for enhanced solubility and stability .
Cetiedil citrate falls under the category of pharmaceutical compounds, specifically classified as a vasodilator. It acts on potassium channels in red blood cells, facilitating vasodilation and improving blood flow. Its classification as an anti-sickling agent further emphasizes its therapeutic role in hematological disorders .
The synthesis of cetiedil citrate involves several key steps:
The industrial production of cetiedil citrate typically mirrors these laboratory methods but is optimized for scale and purity. Reaction conditions are carefully controlled to maximize yield and minimize impurities, often resulting in formulations suitable for intravenous administration .
Cetiedil citrate features a distinctive molecular structure that includes:
The molecular formula for cetiedil citrate is C₁₆H₁₉N₃O₄S, with a molecular weight of approximately 347.4 g/mol .
The compound's pKa value is reported to be 9.56, indicating its behavior in various pH environments, particularly relevant for its solubility and stability in pharmaceutical formulations .
Cetiedil citrate can participate in several chemical reactions:
The following reagents are commonly used in reactions involving cetiedil citrate:
Reactions involving cetiedil citrate can lead to various derivatives with distinct pharmacological properties, enhancing its utility in medicinal chemistry .
Cetiedil citrate primarily exerts its therapeutic effects through:
Cetiedil citrate is typically presented as a sterile injectable solution. Its solubility profile indicates usability within a pH range of 1 to 5, with notable stability issues outside this range.
Key chemical properties include:
Cetiedil citrate has several significant applications:
Cetiedil citrate exerts its primary antisickling effects through targeted modifications of erythrocyte membrane properties. Unlike agents that directly target hemoglobin (Hb), cetiedil modulates ion transport pathways, ATPase activities, and cellular hydration to reduce sickling propensity.
Cetiedil disrupts abnormal cation fluxes in sickle erythrocytes by:
Table 1: Cetiedil’s Impact on Erythrocyte Ion Fluxes
Ion Affected | Direction of Change | Concentration Dependence | Proposed Mechanism |
---|---|---|---|
K⁺ | Reduced efflux | Plateau at 1.2 mM | Gardos channel inhibition |
Na⁺ | Increased influx | >100 µM | Passive permeability blockade |
Phosphate | Reduced uptake | Low concentrations | Anion transport inhibition |
Cetiedil non-competitively inhibits key ATPases:
Table 2: ATPase Inhibition Profiles by Cetiedil
ATPase Type | IC₅₀ (mM) | Inhibition Kinetics | Functional Consequence |
---|---|---|---|
Na⁺/K⁺-ATPase | 0.8 | Non-competitive | Reduced Na⁺ extrusion |
Ca²⁺-ATPase | 0.4 | Non-competitive | Elevated cytosolic Ca²⁺ |
Mg²⁺-ATPase | >1.5 | Weak inhibition | Minimal impact on Mg²⁺ balance |
Cetiedil enhances erythrocyte rheology through:
Cetiedil’s effects on Hb S are minimal and indirect:
Table 3: Effects of Cetiedil on Hemoglobin S Parameters
Parameter | Change with Cetiedil (218 µM) | Methodology | Significance |
---|---|---|---|
Minimal Gelling Concentration | +8% increase | Deoxy Hb S gelation assay | Insufficient for clinical effect |
Oxygen Dissociation Curve | No shift | Hemoximetry | No allosteric modification |
Delay Time of Polymerization | +20% (cell-based) | Rheoscopic analysis | Secondary to cellular hydration |
Note: The provided search results contain no data on cetiedil-cyanate interactions. Omitted per source constraints.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7